1-(1-Chloro-2,2-dimethylpropyl)-5-nitronaphthalene
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Overview
Description
1-(1-Chloro-2,2-dimethylpropyl)-5-nitronaphthalene is an organic compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of a nitro group attached to a naphthalene ring and a chloroalkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Chloro-2,2-dimethylpropyl)-5-nitronaphthalene typically involves the nitration of naphthalene followed by the introduction of the chloroalkyl group. One common method is as follows:
Nitration of Naphthalene: Naphthalene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 5-nitronaphthalene.
Alkylation: The 5-nitronaphthalene is then subjected to Friedel-Crafts alkylation using 1-chloro-2,2-dimethylpropane in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(1-Chloro-2,2-dimethylpropyl)-5-nitronaphthalene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines or thiols, often in the presence of a base such as sodium hydroxide.
Major Products
Reduction: 1-(1-Chloro-2,2-dimethylpropyl)-5-aminonaphthalene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1-Chloro-2,2-dimethylpropyl)-5-nitronaphthalene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of novel materials with specific properties, such as dyes and pigments.
Medicinal Chemistry: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-(1-Chloro-2,2-dimethylpropyl)-5-nitronaphthalene depends on the specific reactions it undergoes. For example:
Reduction: The nitro group is reduced to an amino group through a catalytic hydrogenation process.
Substitution: The chloro group is replaced by a nucleophile through a nucleophilic substitution reaction.
Comparison with Similar Compounds
Similar Compounds
1-(1-Chloro-2,2-dimethylpropyl)-naphthalene: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitronaphthalene: Lacks the chloroalkyl group, limiting its applications in alkylation reactions.
Uniqueness
1-(1-Chloro-2,2-dimethylpropyl)-5-nitronaphthalene is unique due to the presence of both a nitro group and a chloroalkyl group, allowing it to participate in a wider range of chemical reactions and making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
89727-59-3 |
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Molecular Formula |
C15H16ClNO2 |
Molecular Weight |
277.74 g/mol |
IUPAC Name |
1-(1-chloro-2,2-dimethylpropyl)-5-nitronaphthalene |
InChI |
InChI=1S/C15H16ClNO2/c1-15(2,3)14(16)12-8-4-7-11-10(12)6-5-9-13(11)17(18)19/h4-9,14H,1-3H3 |
InChI Key |
XQCRKFIIKDQRLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C1=CC=CC2=C1C=CC=C2[N+](=O)[O-])Cl |
Origin of Product |
United States |
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